![molecular formula C10H19N5 B14734988 Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis- CAS No. 3216-99-7](/img/structure/B14734988.png)
Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- is a chemical compound with the molecular formula C₆H₉N₃ and a molecular weight of 123.1558 g/mol . It is also known by several other names, including Bis(2-cyanoethyl)amine, Propionitrile, 3,3’-iminodi-, and β,β’-Iminodipropionitrile . This compound is characterized by the presence of nitrile groups and an imine linkage, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
The synthesis of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- typically involves the reaction of acrylonitrile with ethylenediamine under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine groups of ethylenediamine attack the electrophilic carbon atoms of acrylonitrile, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The imine linkage may also participate in reversible interactions with biological molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- can be compared with other similar compounds, such as:
Bis(2-cyanoethyl)amine: Similar in structure but may differ in reactivity and applications.
Propionitrile, 3,3’-iminodi-: Another name for the same compound, highlighting its structural features.
β,β’-Iminodipropionitrile: Emphasizes the presence of nitrile groups and the imine linkage.
The uniqueness of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- lies in its versatile reactivity and wide range of applications in various fields of research and industry.
Propiedades
Número CAS |
3216-99-7 |
|---|---|
Fórmula molecular |
C10H19N5 |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
3-[2-[2-(2-cyanoethylamino)ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C10H19N5/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h13-15H,1-2,5-10H2 |
Clave InChI |
MGXGZXIKVYRCGW-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCNCCNCCC#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)
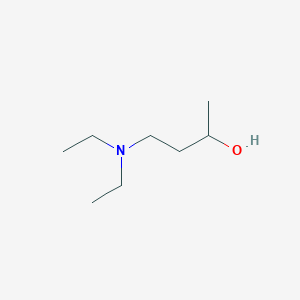
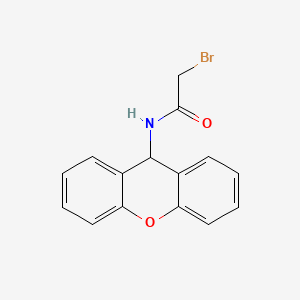

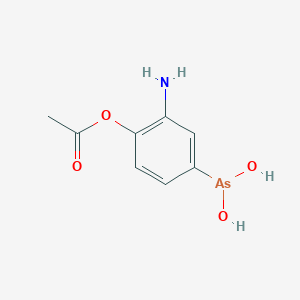
![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
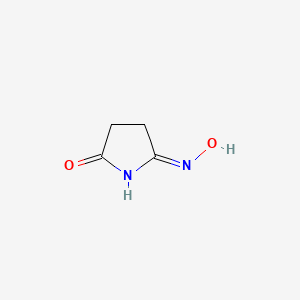

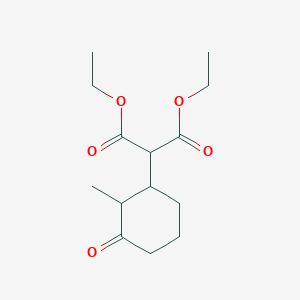
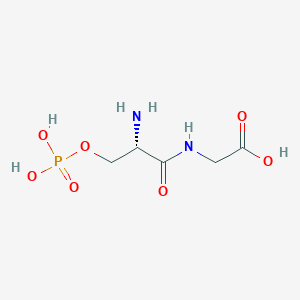
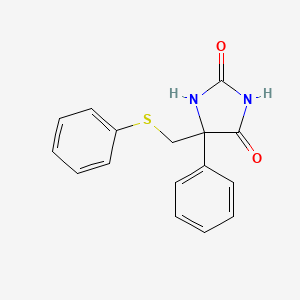
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
